REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@H:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].O1CCCC1.S(=O)(=O)(O)O.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12] |f:3.4|
|
Name
|
|
Quantity
|
20.43 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
71.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
19.27 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
30.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The phases were agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1-neck 500 mL glass round bottom flask equipped with a cold water condenser, magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice bath for the neutralization
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was then removed by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene (72 mL)
|
Type
|
ADDITION
|
Details
|
Excess water (30 mL) was added to the mixture
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the bottom aqueous phase was extracted a second time with toluene (37 mL)
|
Type
|
TEMPERATURE
|
Details
|
The phase cut must be done warm
|
Type
|
DISSOLUTION
|
Details
|
the sodium sulfate salt remains dissolved in the aqueous phase
|
Type
|
WAIT
|
Details
|
left in the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
the second extraction
|
Type
|
CUSTOM
|
Details
|
The toluene solution was stripped to a white solid by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in 2-propanol (25.5 g)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@H:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].O1CCCC1.S(=O)(=O)(O)O.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12] |f:3.4|
|
Name
|
|
Quantity
|
20.43 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
71.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
19.27 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
30.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The phases were agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1-neck 500 mL glass round bottom flask equipped with a cold water condenser, magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice bath for the neutralization
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was then removed by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene (72 mL)
|
Type
|
ADDITION
|
Details
|
Excess water (30 mL) was added to the mixture
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the bottom aqueous phase was extracted a second time with toluene (37 mL)
|
Type
|
TEMPERATURE
|
Details
|
The phase cut must be done warm
|
Type
|
DISSOLUTION
|
Details
|
the sodium sulfate salt remains dissolved in the aqueous phase
|
Type
|
WAIT
|
Details
|
left in the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
the second extraction
|
Type
|
CUSTOM
|
Details
|
The toluene solution was stripped to a white solid by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in 2-propanol (25.5 g)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@H:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].O1CCCC1.S(=O)(=O)(O)O.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12] |f:3.4|
|
Name
|
|
Quantity
|
20.43 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
71.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
19.27 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
30.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The phases were agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1-neck 500 mL glass round bottom flask equipped with a cold water condenser, magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice bath for the neutralization
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was then removed by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene (72 mL)
|
Type
|
ADDITION
|
Details
|
Excess water (30 mL) was added to the mixture
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the bottom aqueous phase was extracted a second time with toluene (37 mL)
|
Type
|
TEMPERATURE
|
Details
|
The phase cut must be done warm
|
Type
|
DISSOLUTION
|
Details
|
the sodium sulfate salt remains dissolved in the aqueous phase
|
Type
|
WAIT
|
Details
|
left in the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
the second extraction
|
Type
|
CUSTOM
|
Details
|
The toluene solution was stripped to a white solid by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in 2-propanol (25.5 g)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |